molecular formula C7H7N3OS B1283731 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine CAS No. 926254-65-1

5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1283731
CAS No.: 926254-65-1
M. Wt: 181.22 g/mol
InChI Key: QMFOBSJYPCYCOP-UHFFFAOYSA-N
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Description

5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C7H7N3OS and its molecular weight is 181.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Roman et al. (2007) focused on the synthesis of new N-aminomethylation compounds derived from 5-phenyl-1,3,4-oxadiazole-2-thione. They investigated the conformational isomers of these compounds, providing insights into their structural stability and interconversion barriers (Roman et al., 2007).

Chemical Reactions and Derivatives

  • Paepke et al. (2009) conducted a reinvestigation of thiazole synthesis, involving the treatment of 1,3,4-oxadiazoles with various compounds. This study provides valuable information on the chemical reactions and potential derivatives of oxadiazoles (Paepke et al., 2009).

Antimicrobial and Anti-Proliferative Activities

  • Al-Wahaibi et al. (2021) explored the synthesis of 1,3,4-oxadiazole N-Mannich bases and their antimicrobial and anti-proliferative activities. This study highlights the potential of oxadiazole derivatives in biomedical applications (Al-Wahaibi et al., 2021).

Antifungal Evaluation and Molecular Docking

  • Nimbalkar et al. (2016) focused on the synthesis of oxadiazole derivatives and their antifungal activity. They also performed molecular docking studies to understand the interaction of these compounds with fungal enzymes (Nimbalkar et al., 2016).

Novel Synthesis Methods

  • Ramazani and Rezaei (2010) developed a novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives. This study contributes to the knowledge of efficient synthesis techniques for oxadiazole compounds (Ramazani & Rezaei, 2010).

Enzyme Inhibition Studies

  • Pflégr et al. (2022) investigated 5-aryl-1,3,4-oxadiazol-2-amines as potential enzyme inhibitors. Their study provides insights into the structure-activity relationships and the interaction of these compounds with enzymes (Pflégr et al., 2022).

Antibacterial Activities

  • Hui et al. (2002) synthesized oxadiazole derivatives containing a 5-methylisoxazole moiety and evaluated their antibacterial activities. This research adds to the understanding of oxadiazoles' potential in antibacterial applications (Hui et al., 2002).

Safety and Hazards

The safety data sheet for a related compound, Thiophenemethylamine, indicates that it is a combustible liquid that causes severe skin burns and eye damage .

Future Directions

While specific future directions for “5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine” were not found, research into related compounds continues to be an active and attractive topic of medicinal chemistry .

Properties

IUPAC Name

5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c8-7-10-9-6(11-7)4-5-2-1-3-12-5/h1-3H,4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFOBSJYPCYCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588028
Record name 5-[(Thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926254-65-1
Record name 5-[(Thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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